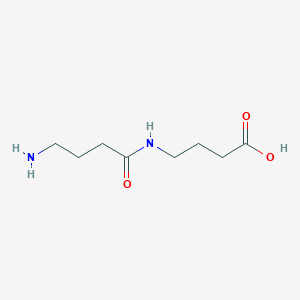

4-(4-Aminobutanoylamino)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminobutanoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c9-5-1-3-7(11)10-6-2-4-8(12)13/h1-6,9H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFMZANOVDLMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCCCC(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 4 Aminobutanoylamino Butanoic Acid and Analogues

Established Chemical Synthetic Pathways for Amide Bond Formation

The formation of the amide bond is a cornerstone of peptide synthesis, and several established methods are employed for creating 4-(4-aminobutanoylamino)butanoic acid and its derivatives.

Utilization of Butanoic Acid and Amino Acid Precursors

The synthesis of amides, including this compound, is commonly achieved through the reaction of a carboxylic acid with an amine. libretexts.org In this case, two molecules of 4-aminobutanoic acid (GABA) serve as the precursors. One molecule acts as the carboxylic acid component, and the other provides the amino group. The reaction involves the removal of a water molecule to form the amide linkage. libretexts.org While this reaction can occur spontaneously, it is typically very slow at room temperature and often requires catalysis, especially in a laboratory setting. libretexts.orgwm.edu

In the context of analogues, various butanoic acid derivatives can be utilized. For instance, the synthesis of compounds like 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methyl-butanoic acid involves multi-step reactions that can include condensation, halogenation, and coupling reactions. ontosight.ai The structural integrity and purity of these synthesized compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. ontosight.ai

Advanced Approaches in Peptide Synthesis Incorporating Butanoic Acid Units

Modern peptide synthesis often utilizes solid-phase peptide synthesis (SPPS), a technique that has been refined over several decades. nih.gov This method involves attaching the C-terminal amino acid to a solid support (resin) and then sequentially adding N-protected amino acids. lifetein.com Two primary strategies in SPPS are the Boc/Bzl and Fmoc/tBu methods, named for the protecting groups used for the N-terminus and side chains, respectively. wikipedia.org

The tert-butyloxycarbonyl (Boc) protecting group is removed with an acid like trifluoroacetic acid (TFA), while the 9-fluorenylmethoxycarbonyl (Fmoc) group is removed using a mild base, such as piperidine. nih.govwikipedia.org The choice of strategy can influence the success of synthesizing complex peptides. For example, the milder conditions of Fmoc chemistry have been shown to improve the yields of peptides containing multiple tryptophan residues. nih.gov

The coupling of amino acids is facilitated by activating the carboxylic acid group. lifetein.com A common coupling reagent is N,N'-dicyclohexylcarbodiimide (DCC). nih.gov After each coupling and deprotection cycle, the resin is washed to remove excess reagents and by-products. lifetein.com Once the desired peptide sequence is assembled, it is cleaved from the solid support. lifetein.com For the Boc/Bzl strategy, this final cleavage often requires hazardous hydrogen fluoride (B91410) (HF). wikipedia.orgnih.gov

Asymmetric Synthesis and Stereochemical Control

Many biologically active molecules are chiral, meaning their therapeutic effects are dependent on their specific three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is critical.

Diastereoselective and Enantioselective Methodologies

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. This can be achieved through diastereoselective and enantioselective reactions. For instance, the asymmetric synthesis of β-substituted GABA derivatives has been a significant area of research. bohrium.com One key strategy is the asymmetric Michael addition, which is used to create chiral intermediates that can be further converted into desired GABA derivatives like Baclofen and Pregabalin. bohrium.comnih.gov

Various catalysts, including organocatalysts and metal complexes, are employed to control the stereochemical outcome of these reactions. bohrium.comnih.gov For example, bifunctional organocatalysts with both a hydrogen-bonding donor group and a Lewis base can effectively promote the enantioselective conjugate addition of malonates to nitroolefins. nih.gov The synthesis of conformationally restricted analogues of GABA, such as (+/-)-(3-aminocyclopentane)alkylphosphinic acids, has been achieved through diastereoselective methods. nih.govdocumentsdelivered.com Similarly, the asymmetric synthesis of (S)-4-aminohex-5-enoic acid, a potent inhibitor of GABA-T, highlights the importance of stereochemical control. acs.org

Enzymatic Synthesis and Biocatalysis in Amide Formation

Enzymes offer a green and highly selective alternative to traditional chemical synthesis. Their ability to function under mild conditions and with high specificity makes them valuable tools for amide bond formation.

Investigations into Nitrile Hydrolysis and Amidase Activity

One enzymatic pathway for amide synthesis involves the hydrolysis of nitriles. researchgate.net This can occur through a two-step process catalyzed by nitrile hydratase and amidase. thieme-connect.deresearchgate.net Nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to a carboxylic acid. researchgate.net This pathway has been observed in various microorganisms, such as Rhodococcus rhodochrous. thieme-connect.de

Alternatively, nitrilase can directly hydrolyze a nitrile to a carboxylic acid in a single step. thieme-connect.de Some nitrile-hydrolyzing enzymes have broad substrate specificity, accepting aliphatic, aromatic, and substituted nitriles. nih.gov For example, lipase (B570770) A from Candida antarctica (CAL-A) has been shown to catalyze the hydrolysis of amide bonds in N-acylated α-amino acids and 3-butanamidobutanoic acid. utupub.firsc.orgresearchgate.net This activity is unusual for lipases but demonstrates the potential for biocatalytic amide bond manipulation. utupub.firsc.orgresearchgate.net

The amidase from Geobacillus pallidus is another example of an enzyme involved in amide hydrolysis. Its catalytic activity relies on a specific "catalytic triad" of amino acids (Cys-166, Glu-59, and Lys-134) and an additional glutamate (B1630785) residue (Glu-142) that is crucial for proper substrate positioning. nih.gov

Derivatization and Functionalization Strategies

The chemical structure of this compound, featuring a terminal carboxylic acid group, a terminal primary amine, and a central amide linkage, provides multiple reactive sites for derivatization and functionalization. These modifications are crucial for developing structurally related analogues for research and for integrating the molecule into more complex chemical structures. Strategies often target the amino and carboxyl groups, which are readily susceptible to a variety of chemical transformations. These modifications can alter the molecule's physicochemical properties, conformational flexibility, and biological activity, making its derivatives valuable tools in medicinal chemistry and materials science.

Synthesis of Structurally Related Butanoic Acid Derivatives for Research Purposes

The synthesis of derivatives of 4-aminobutanoic acid (GABA), the parent monomer of the title compound, is a significant area of research aimed at creating analogues with modified properties. One common strategy is to introduce conformational constraints to the flexible butanoic acid backbone, which can lead to higher selectivity for specific biological targets. researchgate.net Methods to achieve this include the introduction of double bonds or small ring systems. researchgate.net

For instance, GABA analogues containing a double bond have been prepared from precursors like crotonic acid through free-radical bromination followed by nucleophilic substitution with ammonia. researchgate.net Another approach involves creating cyclopropane (B1198618) analogues of GABA to severely restrict conformational mobility. researchgate.net

Functionalization of the terminal amino group is another key strategy. The formation of Schiff bases is a common method, as demonstrated by the synthesis of (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid. This derivative is prepared through the condensation reaction of 4-aminobutanoic acid with ortho-vanillin, often catalyzed by a mild acid like glacial acetic acid to improve yields. mdpi.com Such derivatization not only modifies the molecule's structure but also introduces new functional groups that can participate in further reactions, such as metal coordination. mdpi.com

The development of analogues is often driven by the need for intermediates in the synthesis of pharmaceutical agents. (R)-4-aminopentanoic acid, a valuable γ-amino acid, serves as an important intermediate for novel treatments for neurodegenerative diseases. nih.gov Its synthesis from levulinic acid highlights the creation of chiral butanoic acid derivatives. nih.gov

The table below summarizes various strategies for synthesizing butanoic acid derivatives for research applications.

| Derivative Type | Synthetic Precursor(s) | Key Reaction | Purpose of Derivatization |

| Unsaturated Analogues | Crotonic acid, N-Bromosuccinimide, Ammonia | Free-radical bromination, Nucleophilic substitution | Introduce conformational restriction researchgate.net |

| Schiff Base Derivatives | 4-Aminobutanoic acid, Ortho-vanillin | Condensation | Functionalization of the amino group, Creation of ligands mdpi.com |

| Chiral Analogues | Levulinic acid | Reductive amination | Intermediate for pharmaceutical synthesis nih.gov |

| Phenyl-substituted Analogues | Various | Multiple steps | Development of specific receptor agonists (e.g., Baclofen) researchgate.net |

Incorporation into Complex Molecular Architectures and Scaffolds

The functional groups on 4-aminobutanoic acid and its derivatives make them useful as building blocks or intermediates for the synthesis of larger, more complex molecules. Their incorporation into peptides, polymers, and coordination complexes is a key strategy in the development of new materials and therapeutic agents.

In peptide synthesis, protected forms of 4-aminobutanoic acid derivatives are particularly valuable. N-protected 4-amino butanoic acid derivatives serve as crucial synthesis intermediates for the preparation of peptides derived from statin analogues. google.comgoogle.com For example, N-protected (4S)-oxo-3-amino-4-butanoic acid derivatives are key precursors for the final synthesis of statine, (3S,4S)-3-hydroxy-4-amino-6-methyl-heptanoic acid, which is a component of the renin inhibitor pepstatin. google.com The use of these butanoic acid building blocks allows for the controlled, stepwise construction of complex peptide-like molecules. google.com

Derivatized butanoic acids can also be incorporated into metal-organic frameworks and coordination polymers. The Schiff base derivative, (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid, acts as a multidentate ligand that can coordinate with metal ions. mdpi.com When reacted with a copper(II) salt, it forms a one-dimensional polymeric complex where the Cu(II) ion is bound to two deprotonated Schiff base ligands. mdpi.com In this architecture, the butanoic acid moiety becomes an integral part of a repeating polymeric chain, demonstrating its utility as a scaffold component in materials chemistry. mdpi.com

The following table details examples of incorporating butanoic acid derivatives into larger molecular structures.

| Complex Architecture | Butanoic Acid Derivative Used | Synthetic Application | Resulting Structure |

| Statin Analogue Peptides | N-protected 4-amino butanoic acid derivatives | Intermediate in peptide synthesis | Peptides containing statin analogues google.comgoogle.com |

| Coordination Polymers | (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid | Ligand in metal complexation | One-dimensional polymeric Cu(II) complex mdpi.com |

Despite a comprehensive search for "this compound" and its CAS number 98998-63-1, there is a notable absence of published scientific literature detailing its specific biochemical and biological roles in the requested areas of fundamental research. Information regarding its involvement in amino acid and amide metabolism, protein synthesis, or specific enzymatic interactions as a substrate is not available in the public domain.

The compound is listed commercially as a chemical entity. However, this availability does not correspond with accessible research data on its metabolic fate, biosynthetic precursor functions, or its role in fundamental biological processes like protein synthesis.

Similarly, investigations into hydrolase-mediated transformations or its involvement in polyamine biosynthesis pathways specifically mentioning "this compound" have not been found.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the biochemical and biological roles of "this compound" based on the currently available scientific literature. The compound does not appear to be a subject of fundamental research in the areas specified in the outline.

Biochemical and Biological Roles in Fundamental Research

Exploration of Neuromodulatory System Interactions at the Molecular Level

The compound 4-(4-Aminobutanoylamino)butanoic acid, a derivative of γ-aminobutyric acid (GABA), is a subject of interest in fundamental research for its potential to interact with and modulate various components of the central nervous system. Its structural similarity to GABA, the primary inhibitory neurotransmitter in the mammalian brain, suggests a likelihood of interaction with GABAergic pathways and related biochemical systems. nih.govwikipedia.org Research into analogous compounds further supports the potential for this molecule to influence neuronal signaling and neurotransmitter metabolism.

Interactions within GABAergic Pathways and Related Biochemical Modulators

The GABAergic system is crucial for maintaining the balance between neuronal excitation and inhibition. nih.gov The primary mechanism of GABAergic inhibition involves the binding of GABA to its receptors, which leads to a decrease in neuronal excitability. nih.gov Molecules that can modulate this system, either by directly interacting with GABA receptors or by affecting the concentration of GABA in the synaptic cleft, are of significant scientific interest.

While direct studies on this compound are limited, research on structurally similar compounds provides insights into its potential mechanisms of action. For instance, a related compound, 4-(4'-Azidobenzoimidylamino)butanoic acid, has been shown to be a potent inhibitor of GABA uptake in rat brain synaptosomes. nih.gov This inhibition of GABA reuptake from the synapse would lead to an increased concentration of GABA available to bind to postsynaptic receptors, thereby enhancing GABAergic signaling.

Another line of research on the enantiomers of 4-aminopentanoic acid, another GABA analog, indicates that these molecules can act as false GABAergic neurotransmitters. nih.gov This suggests that they are taken up into presynaptic terminals and released in a manner similar to GABA, but may interact differently with postsynaptic GABA receptors, leading to a modulation of the inhibitory signal. nih.gov

Based on these findings with analogous compounds, it is plausible that this compound could interact with the GABAergic system through one or more of the following mechanisms:

Competitive Inhibition of GABA Uptake: By binding to GABA transporters, it could prevent the reuptake of GABA from the synaptic cleft, prolonging its inhibitory effect.

False Neurotransmission: It might be taken up by presynaptic neurons and released, potentially with different kinetics or receptor affinities compared to GABA.

Direct Receptor Interaction: It could bind directly to GABA receptors (GABAA or GABAB) as an agonist or antagonist, although this is less directly supported by the available literature on close analogs.

| Potential Interaction Mechanism | Description | Supporting Evidence from Analogous Compounds |

|---|---|---|

| Inhibition of GABA Uptake | Blocks the reuptake of GABA from the synapse, increasing its availability to receptors. | 4-(4'-Azidobenzoimidylamino)butanoic acid is a potent inhibitor of GABA uptake. nih.gov |

| False Neurotransmitter | Acts as a substitute for GABA, being taken up and released by neurons. | Enantiomers of 4-aminopentanoic acid have been shown to act as false GABAergic neurotransmitters. nih.gov |

Impact on Neurotransmitter Precursor Production Mechanisms

The primary precursor for the synthesis of GABA is the excitatory neurotransmitter glutamate (B1630785). youtube.com The conversion of glutamate to GABA is catalyzed by the enzyme glutamic acid decarboxylase (GAD). youtube.com The availability of glutamate and the activity of GAD are therefore critical control points in the production of GABA. The interplay between glutamate and GABA is a fundamental aspect of brain function, and its dysregulation is implicated in various neurological conditions. mdpi.com

There is no direct evidence to suggest that this compound directly influences the production of neurotransmitter precursors like glutamate or glutamine. However, any compound that significantly alters GABAergic tone could indirectly influence these pathways. For example, a sustained increase in GABAergic signaling could, through feedback mechanisms, lead to changes in the expression or activity of GAD or enzymes involved in the glutamate-glutamine cycle.

The glutamate-glutamine cycle involves the uptake of glutamate from the synapse by astrocytes, its conversion to glutamine, and the subsequent transport of glutamine back to neurons to be converted back into glutamate. This cycle is essential for replenishing the neurotransmitter pool of glutamate and, consequently, the precursor for GABA synthesis.

A molecule like this compound could theoretically impact this cycle in several ways:

Altered GAD Activity: Changes in neuronal activity resulting from modulation of GABAergic signaling could lead to compensatory changes in GAD expression or function.

| Precursor Production Mechanism | Potential Impact of this compound | Underlying Rationale |

|---|---|---|

| Glutamic Acid Decarboxylase (GAD) Activity | Indirect modulation through feedback loops. | Altered GABAergic tone could trigger compensatory changes in the primary GABA-synthesizing enzyme. |

| Glutamate-Glutamine Cycle | Indirect influence based on changes in neuronal activity. | Modulation of inhibitory signaling can affect the overall metabolic demand for glutamate and its precursors. |

Advanced Analytical Characterization Techniques for Research

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of "4-(4-Aminobutanoylamino)butanoic acid" by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for identifying the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of "this compound". Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons. For "this compound," one would expect distinct signals for the protons on the alpha, beta, and gamma carbons of both butanoic acid moieties, as well as signals for the amine and amide protons. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. docbrown.info The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, methylene) and its proximity to electronegative atoms like oxygen and nitrogen. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxyl C (C=O) | - | ~175-180 |

| Amide C (C=O) | - | ~170-175 |

| α-CH₂ (to COOH) | ~2.2-2.4 | ~35-40 |

| β-CH₂ | ~1.8-2.0 | ~25-30 |

| γ-CH₂ (to NH₂) | ~2.8-3.0 | ~40-45 |

| α'-CH₂ (to CONH) | ~2.1-2.3 | ~35-40 |

| β'-CH₂ | ~1.7-1.9 | ~25-30 |

| γ'-CH₂ (to NH) | ~3.1-3.3 | ~40-45 |

| Amine NH₂ | Variable | - |

| Amide NH | Variable | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The resulting spectrum displays absorption bands corresponding to specific bond vibrations.

Key functional groups in "this compound" that can be identified using IR spectroscopy include the carboxylic acid, amide, and amine groups. The carboxylic acid group is characterized by a broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching vibration around 1760-1690 cm⁻¹. libretexts.orgresearchgate.net The amide group exhibits a characteristic C=O stretch (Amide I band) around 1680-1630 cm⁻¹ and an N-H bend (Amide II band) around 1570-1515 cm⁻¹. The N-H stretching vibrations of both the primary amine and the secondary amide appear in the region of 3500-3300 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1760 - 1690 |

| Amide | N-H stretch | 3500 - 3300 |

| Amide | C=O stretch (Amide I) | 1680 - 1630 |

| Amide | N-H bend (Amide II) | 1570 - 1515 |

| Amine | N-H stretch | 3500 - 3300 |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) is a particularly valuable method for these purposes due to its high resolution and sensitivity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like "this compound". wu.ac.th Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polar compounds. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as acids (e.g., formic acid, trifluoroacetic acid) to improve peak shape and resolution. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the amide bond in "this compound" provides UV absorbance. researchgate.net

For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. nih.gov The peak area of the analyte in a sample is then used to determine its concentration. Method validation is crucial to ensure the accuracy, precision, linearity, and sensitivity of the HPLC method. mdpi.com

Table 3: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210-220 nm |

| Injection Volume | 10 µL |

Note: These are typical starting parameters and would require optimization for the specific application.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of "this compound". mdpi.com

Analysis of Molecular Conformation and Packing

Single-crystal X-ray diffraction analysis of a suitable crystal of "this compound" would reveal its exact molecular conformation in the solid state. This includes the torsion angles along the flexible butanoyl chains and the geometry of the amide linkage. mdpi.com The analysis would also elucidate the crystal packing, which is the arrangement of molecules in the crystal lattice. researchgate.net

A key aspect of the crystal structure analysis is the identification of intermolecular interactions, particularly hydrogen bonds. nih.gov In "this compound", the carboxylic acid, amide, and amine groups are all capable of forming strong hydrogen bonds. These interactions play a crucial role in stabilizing the crystal structure and influencing the physical properties of the compound. researchgate.net The analysis would detail the hydrogen bonding network, specifying the donor and acceptor atoms and the geometries of these interactions. mdpi.com

Table 4: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Carboxyl O-H | Carboxyl C=O | Dimer formation |

| Carboxyl O-H | Amide C=O | Intermolecular chain |

| Amide N-H | Carboxyl C=O | Intermolecular network |

| Amide N-H | Amide C=O | Intermolecular sheet/chain |

| Amine N-H | Carboxyl C=O | Intermolecular network |

| Amine N-H | Amide C=O | Intermolecular network |

Note: The actual hydrogen bonding scheme can only be determined through experimental X-ray crystallographic analysis.

Elucidation of Hydrogen Bonding Networks

A comprehensive search of scientific literature and chemical databases was conducted to gather detailed research findings on the elucidation of the hydrogen bonding networks of the compound this compound. Techniques such as single-crystal X-ray diffraction and advanced nuclear magnetic resonance (NMR) spectroscopy are instrumental in providing precise data on the three-dimensional arrangement of molecules in the solid state and in solution, including the specific geometries of hydrogen bonds.

Despite a thorough investigation, specific experimental studies detailing the crystal structure or advanced spectroscopic analysis of the hydrogen bonding network for this compound could not be located in the available scientific literature. Consequently, no empirical data on its hydrogen bond donors, acceptors, bond lengths, or network motifs can be provided at this time. The presentation of detailed research findings and corresponding data tables is therefore precluded by the absence of published structural studies on this specific compound.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

No specific quantum chemical studies on 4-(4-Aminobutanoylamino)butanoic acid were found. Such studies, if available, would typically involve the use of computational methods to understand the molecule's electronic structure and predict its reactivity.

Density Functional Theory (DFT) Applications for Molecular Design and Electronic Properties

There is no available research applying Density Functional Theory (DFT) specifically to this compound for the purposes of molecular design or the calculation of its electronic properties. DFT is a common computational method used to investigate the electronic structure of molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the searched literature. This type of analysis is crucial for understanding a molecule's ability to donate or accept electrons, providing insights into its chemical reactivity.

Natural Bond Orbital (NBO) Analysis

No Natural Bond Orbital (NBO) analysis specific to this compound could be located. NBO analysis is a theoretical method used to study charge transfer and bonding interactions within a molecule.

Molecular Dynamics Simulations and Conformational Analysis

There are no published molecular dynamics simulations or conformational analyses for this compound. These computational techniques are used to study the dynamic behavior and different spatial arrangements (conformations) of a molecule over time.

In Silico Pathway Prediction and Metabolic Modeling

Specific in silico pathway predictions or metabolic models for this compound were not found in the available literature. These computational approaches are used to predict how a compound might be metabolized in a biological system.

Future Research Directions and Unexplored Avenues

Development of Novel Biocatalytic Systems for Production and Transformation

The synthesis of peptide and peptide-like molecules is an area of intense research, with a growing emphasis on environmentally friendly and efficient biocatalytic methods. mdpi.commdpi.com Chemical synthesis of dipeptides often requires the use of protecting groups, which can increase costs and generate waste. mdpi.com Enzymatic synthesis presents a greener alternative. mdpi.com

Future research could focus on harnessing and engineering enzymes for the specific production of 4-(4-aminobutanoylamino)butanoic acid. Several classes of enzymes are promising candidates for this purpose. L-amino acid ligases (LALs), for instance, condense two amino acids to form a dipeptide, a reaction driven by the hydrolysis of ATP. mdpi.com The substrate specificity of these enzymes, such as RizA from Bacillus subtilis, could potentially be altered through protein engineering techniques to favor the ligation of two GABA molecules. mdpi.comrsc.org Another approach involves using aminopeptidases in organic solvents, which can catalyze the reverse reaction of hydrolysis to synthesize dipeptides. asm.org For example, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 has been shown to have a broad specificity and could be a starting point for developing a biocatalyst for this specific synthesis. asm.org

Moreover, the development of whole-cell biocatalysts or multi-enzyme cascade systems could streamline production. This would involve engineering a microbial host to express the necessary ligases or peptidases and potentially couple the synthesis to essential cofactor regeneration systems, such as ATP regeneration using acetate (B1210297) kinase. mdpi.com Such integrated biocatalytic processes are a significant step toward the sustainable and scalable production of novel compounds like this compound. mdpi.com

| Enzyme Class | Example Enzyme | Reaction Type | Potential Research Direction |

|---|---|---|---|

| L-Amino Acid Ligases (LALs) | RizA from Bacillus subtilis | ATP-dependent ligation of two amino acids | Engineering substrate specificity to accept GABA as both donor and acceptor. mdpi.com |

| Aminopeptidases | SSAP from Streptomyces septatus TH-2 | Reverse hydrolysis (synthesis) in organic solvents | Optimizing reaction conditions and enzyme specificity for di-GABA synthesis. asm.org |

| ATP-Grasp Enzymes | D-alanine-D-alanine ligase | ATP-dependent ligation | Exploring catalytic promiscuity or engineering for novel dipeptide formation. mdpi.com |

| Non-ribosomal peptide synthetases (NRPSs) | Various microbial NRPSs | Modular, ATP-dependent peptide synthesis | Designing minimal or engineered NRPS modules for specific dipeptide synthesis. mdpi.com |

Advanced Mechanistic Investigations of Biochemical Interactions

As a derivative of GABA, this compound's most probable biochemical interactions would be with components of the GABAergic system. nih.govphysio-pedia.com GABA is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by binding to specific receptors, primarily GABA-A and GABA-B receptors. nih.govcreative-proteomics.comnih.gov

A crucial area for future research is to determine if and how this compound interacts with these receptors. GABA-A receptors are ligand-gated chloride ion channels, and their modulation can lead to neuronal hyperpolarization and inhibition of action potentials. physio-pedia.comcreative-proteomics.comnih.gov Investigations would need to clarify whether the compound acts as an agonist, antagonist, or allosteric modulator at one of the multiple binding sites on the heteropentameric GABA-A receptor complex. nih.govresearchgate.net Similarly, its potential interaction with GABA-B receptors, which are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals, warrants investigation. nih.govyoutube.com

Furthermore, the metabolic fate of this compound is unknown. Studies should investigate its susceptibility to degradation by enzymes like GABA aminotransferase (GABA-AT), which converts GABA to succinic semialdehyde. creative-proteomics.commdpi.com In-vitro enzymatic assays coupled with in-silico molecular modeling could predict and confirm the inhibitory potential of the compound against key enzymes in the GABA metabolic pathway. mdpi.comdoaj.org The dipeptide nature of the molecule also raises questions about its transport across cellular membranes, and whether it utilizes GABA transporters or peptide transporters. nih.gov

| Molecular Target | Target Class | Potential Interaction | Investigative Methods |

|---|---|---|---|

| GABA-A Receptor | Ligand-gated ion channel | Agonist, antagonist, or allosteric modulator. nih.gov | Electrophysiology (e.g., patch-clamp), radioligand binding assays. |

| GABA-B Receptor | G-protein coupled receptor | Agonist or antagonist. nih.gov | Second messenger assays, binding studies. |

| GABA Aminotransferase (GABA-AT) | Enzyme (Metabolism) | Substrate or inhibitor. mdpi.com | In-vitro enzymatic activity assays. mdpi.com |

| GABA Transporters (GATs) | Membrane transporter | Substrate or inhibitor. nih.gov | Uptake inhibition assays in cell lines or synaptosomes. |

Integration with Systems Biology Approaches for Comprehensive Pathway Mapping

To understand the full physiological impact of this compound, its effects must be studied at a systemic level. Systems biology offers a powerful framework for this by integrating experimental data with computational modeling to map and analyze complex biological networks. nih.gov

A key future direction is the use of Flux Balance Analysis (FBA) to predict how the introduction of this compound might perturb cellular metabolism. creative-proteomics.com FBA is a computational method that calculates the flow of metabolites through a metabolic network at a steady state. creative-proteomics.comnih.gov By incorporating the synthesis or degradation pathways of this compound into a genome-scale metabolic model, researchers could simulate its effect on central metabolic pathways, such as the GABA shunt, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. creative-proteomics.comnih.govresearchgate.net

Creating detailed metabolic pathway maps is another critical step. researchgate.net These maps visually represent the interconnections between the compound and other metabolic networks, helping to interpret complex multi-omics datasets (e.g., transcriptomics, proteomics, metabolomics). nih.govresearchgate.net By treating the compound as a novel metabolite, its connections to known pathways like butanoate metabolism or arginine and proline metabolism could be visualized and analyzed. researchgate.netmetabolomicsworkbench.org This approach, often referred to as pathway analysis, can help identify the most significantly affected pathways and generate new hypotheses about the compound's function. nih.gov Ultimately, integrating multi-omics data into these network models will provide a comprehensive, system-wide view of the biological role of this compound. nih.gov

| Approach | Description | Application to this compound |

|---|---|---|

| Metabolic Pathway Mapping | Visualization of metabolic reactions and their connections. nih.govresearchgate.net | Placing the compound within the context of known metabolic networks like the GABA shunt and amino acid metabolism. researchgate.net |

| Flux Balance Analysis (FBA) | A mathematical method for simulating metabolite flow in a network. creative-proteomics.com | Predicting shifts in intracellular metabolic fluxes upon introduction or degradation of the compound. nih.govnih.gov |

| Multi-Omics Integration | Combining genomics, transcriptomics, proteomics, and metabolomics data. | Providing a holistic view of the cellular response to the compound and identifying key regulatory nodes. nih.gov |

| Topological Pathway Analysis | Analyzing the position and importance of metabolites within a network structure. nih.gov | Assessing the potential impact of the compound based on its connectivity to central metabolic hubs. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Aminobutanoylamino)butanoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves activating the carboxylic acid group of a precursor (e.g., 4-aminobutanoic acid) using thionyl chloride or carbodiimide reagents to form an intermediate acyl chloride or active ester. Subsequent nucleophilic substitution with 4-aminobutanoylamine under anhydrous conditions yields the target compound. Optimization includes:

- Catalyst selection : Carbodiimides (e.g., EDC) reduce side reactions compared to thionyl chloride .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Maintaining 0–4°C during activation minimizes decomposition .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Purification by recrystallization or column chromatography is recommended .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Analytical Techniques :

- NMR spectroscopy : H and C NMR confirm backbone structure and substituent positions (e.g., δ 1.5–2.5 ppm for methylene groups adjacent to amide bonds) .

- Mass spectrometry : ESI-MS or MALDI-TOF validates molecular weight (theoretical ~217.23 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., conflicting IC values) may arise from:

- Experimental variables : Buffer pH, ionic strength, or co-solvents (e.g., DMSO) alter ligand-receptor interactions .

- Structural analogs : Halogen substituents (e.g., bromine in ) enhance binding affinity via hydrophobic effects, while methyl groups () may sterically hinder activity.

- Resolution : Perform dose-response curves under standardized conditions and validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can computational modeling guide the design of this compound-based therapeutics?

- Methodology :

- Docking simulations : Use software like AutoDock Vina to predict interactions with target proteins (e.g., GABA receptors or enzymes in inflammatory pathways) .

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft E) parameters of substituents to optimize bioactivity .

- Validation : Compare predicted vs. experimental IC values and refine models iteratively .

Q. What metabolic pathways should be considered when evaluating the pharmacokinetics of this compound?

- Key Pathways :

- Hepatic metabolism : Cytochrome P450 enzymes (CYP3A4/5) may oxidize the aminobutanoic acid moiety.

- Renal excretion : Monitor urinary clearance via LC-MS/MS in preclinical models .

- Experimental Design : Use radiolabeled C analogs in rodent studies to track absorption, distribution, and elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.